![molecular formula C17H16N6O2S B2606661 2-(4-(2-(benzylthio)acetamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396674-90-0](/img/structure/B2606661.png)
2-(4-(2-(benzylthio)acetamido)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
The compound “2-(4-(2-(benzylthio)acetamido)phenyl)-2H-tetrazole-5-carboxamide” appears to contain several functional groups, including a benzylthio group, an acetamido group, a phenyl group, and a tetrazole group. These groups could potentially confer various chemical properties to the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzylthio, acetamido, phenyl, and tetrazole groups would contribute to its overall structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the benzylthio group might undergo reactions at the benzylic position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its solubility, melting point, boiling point, and reactivity.Scientific Research Applications
Synthesis and Characterization
Synthesis and Antimicrobial Activities : A study by Gouda et al. (2010) detailed the synthesis of thiazole and pyrazole derivatives based on tetrahydrobenzothiophene moiety, showcasing methods for creating complex molecules with potential biological activities. These compounds were evaluated for their antimicrobial properties, indicating the role of structural analogs in drug discovery processes (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Design and Biological Evaluation : Maheshwari et al. (2019) reported on the design, synthesis, and evaluation of tetrazole acetamide derivatives as novel non-carboxylic PTP1B inhibitors. This study illustrates the development of new chemical entities targeting specific proteins, underscoring the compound's utility in exploring therapeutic agents (Maheshwari, Karthikeyan, Bhadada, Verma, Sahi, Moorthy, & Trivedi, 2019).
Applications in Drug Discovery and Development
Anticancer and Antimicrobial Evaluation : Research by Salahuddin et al. (2014) focused on synthesizing benzimidazole derivatives with significant in vitro anticancer activity, demonstrating the importance of structural analogs in identifying new therapeutic agents. The compounds showcased promising results against breast cancer cell lines, highlighting the potential of similar structures in cancer research (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Anti-Inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone with significant anti-inflammatory and analgesic properties. These findings underscore the utility of such compounds in developing new treatments for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-[(2-benzylsulfanylacetyl)amino]phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2S/c18-16(25)17-20-22-23(21-17)14-8-6-13(7-9-14)19-15(24)11-26-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,18,25)(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBXJWVRECOXTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-(benzylthio)acetamido)phenyl)-2H-tetrazole-5-carboxamide |
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